molecular formula C17H19ClO4 B5205663 1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene

1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5205663
M. Wt: 322.8 g/mol
InChI Key: PUHRVKBBACBNNV-UHFFFAOYSA-N
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Description

1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a chain of ethoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps. One common method starts with the chlorination of a benzene derivative to introduce the chlorine atom. This is followed by a series of etherification reactions to attach the ethoxy and methoxy groups. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring helps in maintaining the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the ethoxy chains.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or acids.

Scientific Research Applications

1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets. The chlorine atom and the ethoxy chains play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-methoxybenzene: A simpler compound with a single methoxy group.

    1-Chloro-2-ethyl-4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene: A similar compound with an additional ethyl group.

    1-Chloro-4-({2-[2-(4-methoxyphenoxy)ethoxy]ethyl}thio)benzene: A compound with a thioether linkage instead of an ether linkage.

Uniqueness

1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO4/c1-19-16-4-2-3-5-17(16)22-13-11-20-10-12-21-15-8-6-14(18)7-9-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHRVKBBACBNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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